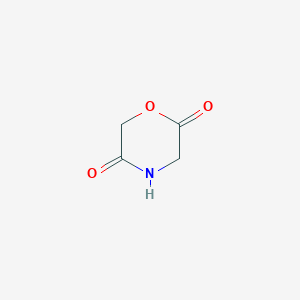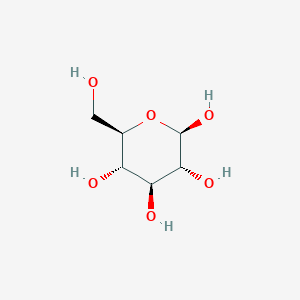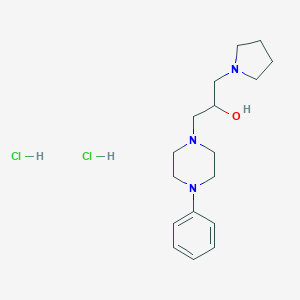
2-(3,4-Dichlorophenyl)benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)benzoxazole, also known as DCBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure that makes it an ideal candidate for use in a variety of laboratory experiments. In
科学研究应用
2-(3,4-Dichlorophenyl)benzoxazole has been used in a variety of scientific research applications. One of the most significant uses of 2-(3,4-Dichlorophenyl)benzoxazole is in the development of fluorescent probes. These probes are used to detect and visualize biological molecules such as proteins and nucleic acids. 2-(3,4-Dichlorophenyl)benzoxazole is also used in the development of sensors for the detection of metal ions. Additionally, 2-(3,4-Dichlorophenyl)benzoxazole has been studied for its potential use in the treatment of cancer and other diseases.
作用机制
The mechanism of action of 2-(3,4-Dichlorophenyl)benzoxazole involves the formation of a complex with biological molecules such as proteins and nucleic acids. This complex formation results in a change in the fluorescence properties of 2-(3,4-Dichlorophenyl)benzoxazole, which can be detected and measured. The exact mechanism of action of 2-(3,4-Dichlorophenyl)benzoxazole is still being studied, but it is believed to involve interactions with specific amino acid residues in proteins and specific nucleotide sequences in nucleic acids.
生化和生理效应
2-(3,4-Dichlorophenyl)benzoxazole has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to bind to specific proteins and nucleic acids, which can result in changes in their function. Additionally, 2-(3,4-Dichlorophenyl)benzoxazole has been shown to have potential anti-cancer properties, although more research is needed to fully understand its effects.
实验室实验的优点和局限性
2-(3,4-Dichlorophenyl)benzoxazole has several advantages for use in laboratory experiments. It is a highly sensitive fluorescent probe that can detect very low concentrations of biological molecules. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for many researchers. However, 2-(3,4-Dichlorophenyl)benzoxazole also has some limitations. It is not suitable for use in vivo, as it cannot penetrate cell membranes. Additionally, it has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
未来方向
There are many potential future directions for research involving 2-(3,4-Dichlorophenyl)benzoxazole. One area of interest is the development of new fluorescent probes based on the structure of 2-(3,4-Dichlorophenyl)benzoxazole. Additionally, researchers are exploring the potential use of 2-(3,4-Dichlorophenyl)benzoxazole in the treatment of cancer and other diseases. Finally, there is ongoing research into the mechanism of action of 2-(3,4-Dichlorophenyl)benzoxazole, which could lead to a better understanding of its potential applications in scientific research.
Conclusion:
In conclusion, 2-(3,4-Dichlorophenyl)benzoxazole is a promising compound for use in scientific research. Its unique structure and fluorescence properties make it an ideal candidate for the development of fluorescent probes and sensors. Additionally, its potential anti-cancer properties and other biochemical effects make it an interesting target for drug development. While there are some limitations to its use in laboratory experiments, there are many potential future directions for research involving 2-(3,4-Dichlorophenyl)benzoxazole.
合成方法
The synthesis of 2-(3,4-Dichlorophenyl)benzoxazole involves the reaction of 3,4-dichloroaniline with salicylaldehyde in the presence of a base. The resulting product is then purified through recrystallization. This method has been widely used to produce high-quality 2-(3,4-Dichlorophenyl)benzoxazole for use in scientific research.
属性
CAS 编号 |
3164-12-3 |
|---|---|
产品名称 |
2-(3,4-Dichlorophenyl)benzoxazole |
分子式 |
C13H7Cl2NO |
分子量 |
264.1 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7Cl2NO/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H |
InChI 键 |
DSLOEULHWIEJEX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)Cl |
其他 CAS 编号 |
3164-12-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184743.png)


![2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B184748.png)

![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184751.png)
![1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B184752.png)
![N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B184754.png)